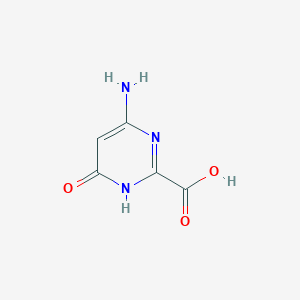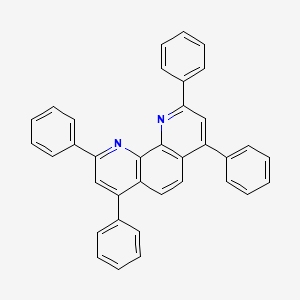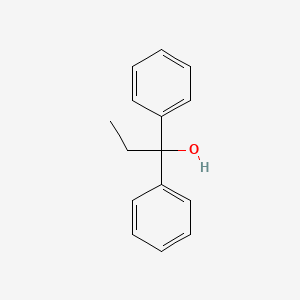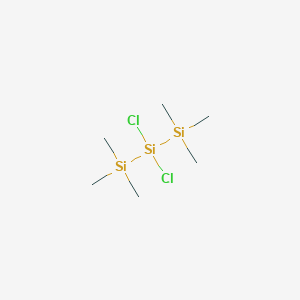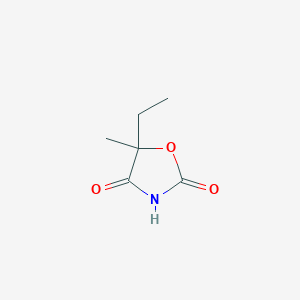
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione
説明
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is an oxazolidinone that is 1,3-oxazolidine-2,4-dione substituted by a methyl and ethyl group at position 5 . It is a metabolite of paramethadione .
Molecular Structure Analysis
The molecular formula of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is C6H9NO3 . It has an average mass of 143.141 Da and a monoisotopic mass of 143.058243 Da .Physical And Chemical Properties Analysis
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 33.0±0.3 cm3 . The compound has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its polar surface area is 55 Å2 .科学的研究の応用
Metabolite of Paramethadione
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is a metabolite of paramethadione . Paramethadione is an anticonvulsant drug used in the treatment of epilepsy. The body metabolizes paramethadione into 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione, which may contribute to the drug’s therapeutic effects or side effects .
Drug Metabolite
This compound has been identified as a drug metabolite . Drug metabolites are the byproducts of the body processing (metabolizing) drugs, and studying these can provide insights into a drug’s pharmacokinetics - how it is absorbed, distributed, metabolized, and excreted .
Human Blood Serum Metabolite
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione has been found in human blood serum . This suggests that it could be used as a biomarker for certain conditions or treatments, or that it could have effects on the body’s biochemistry .
Human Xenobiotic Metabolite
This compound is a human xenobiotic metabolite . Xenobiotics are foreign substances that are not naturally produced by an organism. Studying the metabolites of xenobiotics can help us understand how the body detoxifies and eliminates these substances .
Synthesis of Functionalized Oxazolidines
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione can be used in the synthesis of functionalized oxazolidines . Oxazolidines are important structural units of many biologically active compounds and serve as key intermediates to produce many useful chemical compounds .
Anesthetic Activity
In anesthetic activity in mice, no significant difference was found between the optical isomers of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione . This suggests that it could have potential applications in the field of anesthesia .
Biological Activities of 1,3,4-Oxadiazoles
While not directly related to 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione, it’s worth noting that 1,3,4-oxadiazoles, a related class of compounds, have a variety of biological activities such as antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic and anticonvulsive properties . This suggests that 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione could potentially be modified or used as a starting point to synthesize new 1,3,4-oxadiazole derivatives with these properties .
作用機序
Target of Action
5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is an oxazolidinone that is a metabolite of paramethadione . It primarily targets the central nervous system (CNS), specifically the thalamic neurons . These neurons play a crucial role in the transmission of signals in the brain and are particularly involved in the regulation of consciousness, sleep, and sensory interpretation.
Mode of Action
This compound acts as an anticonvulsant, reducing T-type calcium currents in thalamic neurons, including thalamic relay neurons . This action inhibits corticothalamic transmission, which is the communication between the cortex and thalamus in the brain. As a result, it raises the threshold for repetitive activity in the thalamus .
Biochemical Pathways
Its parent compound, paramethadione, is known to affect the corticothalamic transmission pathway . This pathway is crucial for the regulation of rhythmicity in the brain, which is often disrupted in conditions such as epilepsy.
Pharmacokinetics
It is known to be a metabolite of paramethadione , suggesting that it may be produced in the body following the administration and metabolism of paramethadione.
Result of Action
The primary result of the action of 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione is a reduction in the number of absence seizures, often seen in epileptics . By inhibiting corticothalamic transmission and raising the threshold for repetitive activity in the thalamus, it dampens the abnormal thalamocortical rhythmicity that underlies the 3-Hz spike-and-wave discharge seen on electroencephalogram (EEG) during absence seizures .
Safety and Hazards
The safety information for 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione includes several hazard statements: H315, H319, H335, H360 . Precautionary statements include P201, P202, P261, P264, P271, P280, P281, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3-6(2)4(8)7-5(9)10-6/h3H2,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHNWMRNFGYJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283181 | |
| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52387-52-7 | |
| Record name | NSC30269 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



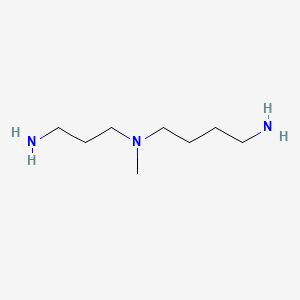
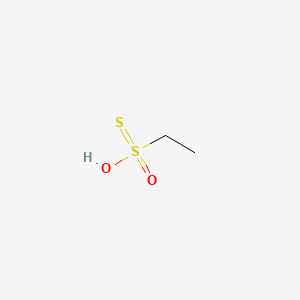
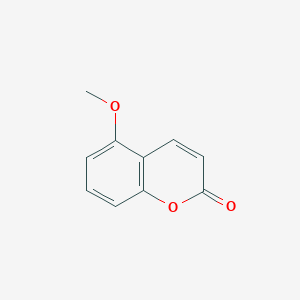
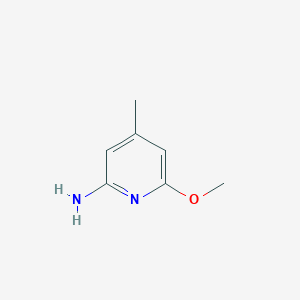
![Bicyclo[2.2.1]heptan-1-ol](/img/structure/B3053170.png)

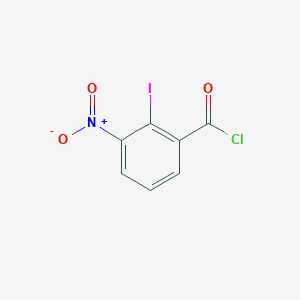
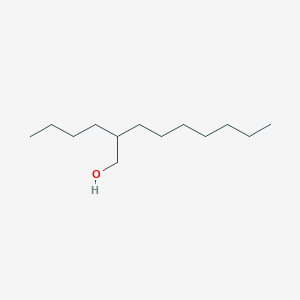
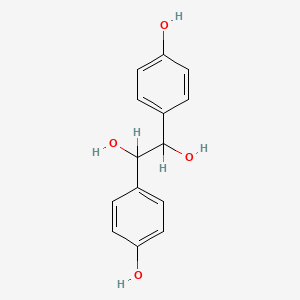
![1-Azabicyclo[2.2.2]octane-3-carboxaldehyde](/img/structure/B3053178.png)
